molecular formula C12H15BrClNO5S B8386400 methyl 4-(4-bromophenyl)sulfonyloxypyrrolidine-2-carboxylate;hydrochloride

methyl 4-(4-bromophenyl)sulfonyloxypyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B8386400
M. Wt: 400.67 g/mol
InChI Key: ZLNJKZWGONWFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-bromophenyl)sulfonyloxypyrrolidine-2-carboxylate;hydrochloride is a complex organic compound that features a pyrrolidine ring substituted with a 4-(4-bromophenyl)sulfonyloxy group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-bromophenyl)sulfonyloxypyrrolidine-2-carboxylate;hydrochloride typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-(4-bromophenyl)sulfonyloxy Group: This step involves the sulfonylation of the pyrrolidine ring using 4-bromophenyl sulfonyl chloride under basic conditions.

    Esterification: The carboxylate group is introduced through esterification, typically using methanol and an acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)sulfonyloxypyrrolidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Substituted derivatives with different functional groups.

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Reduced forms of the sulfonyl group.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-(4-bromophenyl)sulfonyloxypyrrolidine-2-carboxylate;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 4-(4-bromophenyl)sulfonyloxypyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenyl)sulfonyloxypyrrolidine-2-carboxylate
  • Methyl 4-(4-fluorophenyl)sulfonyloxypyrrolidine-2-carboxylate
  • Methyl 4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylate

Uniqueness

Methyl 4-(4-bromophenyl)sulfonyloxypyrrolidine-2-carboxylate;hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.

Properties

Molecular Formula

C12H15BrClNO5S

Molecular Weight

400.67 g/mol

IUPAC Name

methyl 4-(4-bromophenyl)sulfonyloxypyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H14BrNO5S.ClH/c1-18-12(15)11-6-9(7-14-11)19-20(16,17)10-4-2-8(13)3-5-10;/h2-5,9,11,14H,6-7H2,1H3;1H

InChI Key

ZLNJKZWGONWFTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1)OS(=O)(=O)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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